Muc5AC-13

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Mucin 5AC-13 is a glycoprotein encoded by the MUC5AC gene in humans. It is a large gel-forming protein primarily found in the respiratory and gastrointestinal tracts. Mucin 5AC-13 plays a crucial role in protecting mucosal surfaces by binding to pathogens and facilitating their removal through mucociliary clearance .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mucin 5AC-13 involves solid-phase peptide synthesis (SPPS) and native chemical ligation/desulfurization chemistry. This method allows for the rapid and reliable synthesis of long multi-O-GalNAcylated peptides. The process includes the use of azidophenylselenylation of galactal and coupling reactions in 2-MeTHF instead of DMF, achieving quantitative coupling within 10 minutes using only 1.5 equivalents of glycoamino acid .

Industrial Production Methods

Industrial production of Mucin 5AC-13 involves the purification of gastric mucins from porcine sources. The process includes cross-flow filtration using 100 kDa membranes, size exclusion chromatography, and maintaining a conductivity of less than 100 μS cm−1 after diafiltration to ensure gel formation .

Chemical Reactions Analysis

Types of Reactions

Mucin 5AC-13 undergoes various chemical reactions, including glycosylation, oxidation, and reduction. The glycosylation process involves the addition of O-linked glycans to serine or threonine residues, which is crucial for its function .

Common Reagents and Conditions

Common reagents used in the synthesis of Mucin 5AC-13 include Fmoc-Ser/Thr (αAc3 GalNAc)-OH, DIC/Oxyma, and 2-MeTHF. The reactions are typically carried out at room temperature without the need for microwave heating .

Major Products Formed

The major products formed from these reactions are highly O-glycosylated peptides with multiple tandem repeats, which are essential for the protective functions of Mucin 5AC-13 .

Scientific Research Applications

Mucin 5AC-13 has a wide range of scientific research applications:

Chemistry: It is used in the study of glycosylation patterns and the synthesis of glycopeptides.

Biology: Mucin 5AC-13 plays a role in protecting mucosal surfaces and is involved in the study of mucociliary clearance mechanisms.

Mechanism of Action

Mucin 5AC-13 exerts its effects by binding to inhaled pathogens and facilitating their removal through mucociliary clearance. It interacts with various signaling pathways, including the IL-13-STAT6-SPDEF pathway, which drives the differentiation of epithelial cells into goblet cells . This process is crucial for maintaining the protective mucus layer in the respiratory tract.

Comparison with Similar Compounds

Similar Compounds

Mucin 1: A transmembrane mucin that restricts microbial invasion at the apical surface of the epithelium.

Mucin 4: Another transmembrane mucin involved in protecting epithelial surfaces.

Uniqueness

Mucin 5AC-13 is unique due to its specific glycosylation patterns and its significant role in respiratory diseases. Unlike other mucins, Mucin 5AC-13 is highly involved in the pathogenesis of chronic obstructive pulmonary disease and other muco-obstructive lung diseases .

Properties

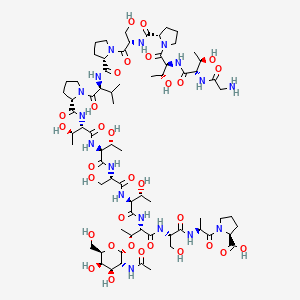

Molecular Formula |

C71H117N17O31 |

|---|---|

Molecular Weight |

1704.8 g/mol |

IUPAC Name |

(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3R)-3-[(2S,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S,3R)-2-[[(2S,3R)-2-[(2-aminoacetyl)amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]butanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C71H117N17O31/c1-28(2)46(79-59(105)41-16-11-19-85(41)67(113)39(26-91)77-58(104)40-15-12-21-87(40)69(115)51(34(8)97)83-62(108)47(30(4)93)78-45(99)23-72)68(114)86-20-13-17-42(86)60(106)81-50(33(7)96)63(109)82-48(31(5)94)61(107)75-38(25-90)57(103)80-49(32(6)95)64(110)84-52(35(9)118-71-53(74-36(10)98)55(101)54(100)44(27-92)119-71)65(111)76-37(24-89)56(102)73-29(3)66(112)88-22-14-18-43(88)70(116)117/h28-35,37-44,46-55,71,89-97,100-101H,11-27,72H2,1-10H3,(H,73,102)(H,74,98)(H,75,107)(H,76,111)(H,77,104)(H,78,99)(H,79,105)(H,80,103)(H,81,106)(H,82,109)(H,83,108)(H,84,110)(H,116,117)/t29-,30+,31+,32+,33+,34+,35+,37-,38-,39-,40-,41-,42-,43-,44+,46-,47-,48-,49-,50-,51-,52-,53+,54-,55+,71-/m0/s1 |

InChI Key |

RMOHKJTUZKUWFK-OSQLVPIGSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CO)C(=O)N2CCC[C@H]2C(=O)N[C@@H](C(C)C)C(=O)N3CCC[C@H]3C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H]([C@@H](C)O[C@@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)NC(=O)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N5CCC[C@H]5C(=O)O)NC(=O)CN)O |

Canonical SMILES |

CC(C)C(C(=O)N1CCCC1C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NC(C(C)OC2C(C(C(C(O2)CO)O)O)NC(=O)C)C(=O)NC(CO)C(=O)NC(C)C(=O)N3CCCC3C(=O)O)NC(=O)C4CCCN4C(=O)C(CO)NC(=O)C5CCCN5C(=O)C(C(C)O)NC(=O)C(C(C)O)NC(=O)CN |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.